REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10](O)=[O:11]>C1C=CC=CC=1>[Cl:5][C:6]1[CH:16]=[C:15]([Cl:17])[CH:14]=[CH:13][C:7]=1[O:8][CH2:9][C:10]([Cl:3])=[O:11]
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Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OCC(=O)O)C=CC(=C1)Cl
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
the mixture was refluxed for one hour
|
Duration
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1 h
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under 0.1 mm of mercury
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCC(=O)Cl)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |